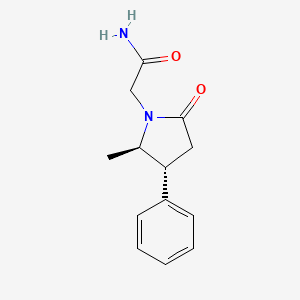
(2R,3R)-E1R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-E1R, also known as (2R,3R)-2,3-butanediol, is a chiral diol with two stereocenters. This compound is one of the three stereoisomers of 2,3-butanediol, the others being (2S,3S)-2,3-butanediol and meso-2,3-butanediol. (2R,3R)-2,3-butanediol is notable for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-butanediol can be synthesized through microbial fermentation using engineered strains of microorganisms such as Serratia marcescens and Pichia pastoris. The fermentation process involves the conversion of glucose or other carbon sources into (2R,3R)-2,3-butanediol under controlled conditions. For instance, the engineered Pichia pastoris strain can produce (2R,3R)-2,3-butanediol with high optical purity using glucose as the feedstock .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-butanediol typically involves fed-batch fermentation processes. The fermentation conditions, including pH, agitation speeds, and aeration rates, are optimized to maximize the yield and purity of the product. The highest titer of (2R,3R)-2,3-butanediol achieved in fed-batch fermentation using Pichia pastoris was 45 g/L .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: (2R,3R)-2,3-butanediol can be oxidized to form diacetyl or acetoin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of (2R,3R)-2,3-butanediol can yield butane-2,3-diol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can substitute hydroxyl groups with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Diacetyl, acetoin
Reduction: Butane-2,3-diol
Substitution: Halogenated derivatives such as 2,3-dibromobutane
Scientific Research Applications
(2R,3R)-2,3-butanediol has numerous applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of optically active compounds.
Biology: Serves as a precursor for the biosynthesis of other biologically active molecules.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of antifreeze agents, solvents, and plasticizers
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-butanediol involves its interaction with various molecular targets and pathways. For example, in microbial systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of other metabolites. In chemical reactions, its chiral centers play a crucial role in determining the stereochemistry of the products formed.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-butanediol
- meso-2,3-butanediol
Uniqueness
(2R,3R)-2,3-butanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. For instance, its optical activity and reactivity in chiral synthesis make it a valuable compound in asymmetric synthesis and other applications .
Properties
IUPAC Name |
2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)
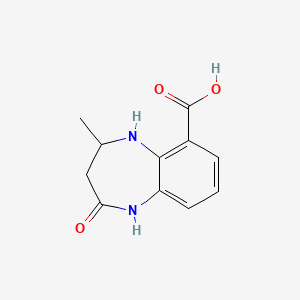
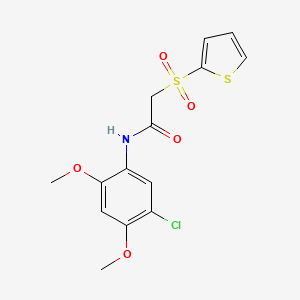
![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)
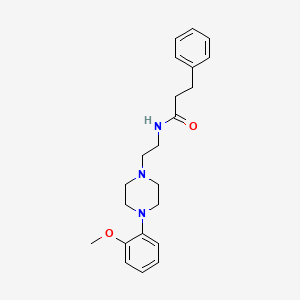
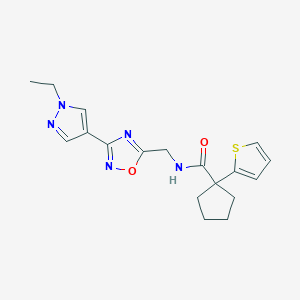
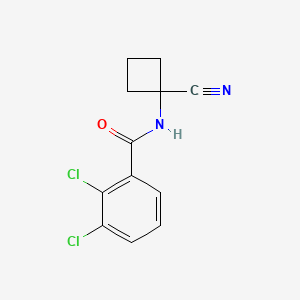
![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)
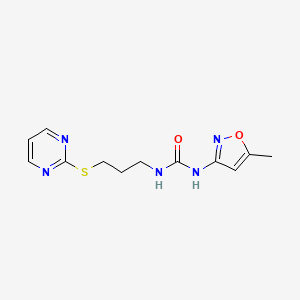

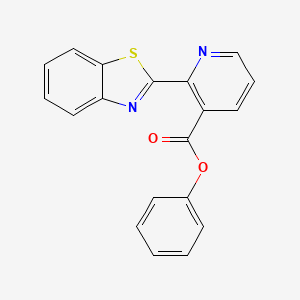
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2631690.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
